Enhanced Tyrosinase Inhibition of (Z)-5-Benzylidene-3-cyclohexyl-2-thioxothiazolidin-4-one Analogs vs. Kojic Acid
Two analogs of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one, designated compound 2 (4-hydroxy-3-methoxybenzylidene derivative) and compound 3 (3-hydroxy-4-methoxybenzylidene derivative), demonstrated significantly more potent inhibition of mushroom tyrosinase than the standard inhibitor kojic acid [1]. Compound 3 exhibited a remarkable 24.5-fold improvement in inhibitory potency, while compound 2 showed a 4.8-fold improvement. This demonstrates that the 3-cyclohexylrhodanine core can be leveraged to create highly potent tyrosinase inhibitors, a property not inherent to all rhodanine derivatives.
| Evidence Dimension | Tyrosinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Analog 2: 5.21 ± 0.86 µM; Analog 3: 1.03 ± 0.14 µM |
| Comparator Or Baseline | Kojic Acid: 25.26 ± 1.10 µM |
| Quantified Difference | Analog 2: 4.8-fold more potent; Analog 3: 24.5-fold more potent |
| Conditions | In vitro mushroom tyrosinase inhibition assay |
Why This Matters
For researchers developing anti-melanogenic agents, the superior potency of these 3-cyclohexylrhodanine-based analogs over the industry standard kojic acid directly translates to a lower effective concentration in formulations and assays, justifying its selection over other rhodanine scaffolds that may lack this activity profile.
- [1] Ko, J.; et al. Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. *Antioxidants* **2022**, *11* (10), 1918. DOI: 10.3390/antiox11101918 View Source
